1,1-Dibromodifluoroethylene
Overview
Description
1,1-Dibromodifluoroethylene is a halogenated hydrocarbon with the chemical formula C₂Br₂F₂ and a molecular weight of 221.826 g/mol . It is also known by its IUPAC name, Ethene, 1,1-dibromo-2,2-difluoro- . This compound is characterized by its unique structure, which includes two bromine atoms and two fluorine atoms attached to an ethylene backbone .
Mechanism of Action
Target of Action
It is speculated that due to its unique molecular structure, it may have catalytic activity in specific reactions .
Mode of Action
1,1-Dibromodifluoroethylene is believed to exhibit Lewis acid behavior, facilitating the formation of covalent bonds between molecules . This interaction with its targets could lead to significant changes in the molecular structure of the targets .
Biochemical Pathways
Given its potential catalytic activity and ability to form covalent bonds, it is likely that it could influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Its unique molecular structure and potential catalytic activity suggest that it could have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1,1-Dibromodifluoroethylene plays a crucial role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds between molecules . The unique molecular structure of this compound enables it to exhibit Lewis acid behavior, which can catalyze specific reactions. Additionally, it serves as a reagent in organic synthesis, contributing to the formation of complex biochemical compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s ability to form covalent bonds with other molecules is a key aspect of its mechanism of action . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level triggers a pronounced response . Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of key biochemical intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical factors that determine its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromodifluoroethylene can be synthesized through various methods. One common approach involves the conversion of 1,1-difluoro-1,2-dibromodihaloethane using oleum containing 50-70% sulfur trioxide (SO₃) . This reaction typically requires controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using similar synthetic routes. The precise conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromodifluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Addition Reactions: The double bond in the ethylene backbone allows for addition reactions with halogens, hydrogen, and other reagents.
Common Reagents and Conditions
Halogenation: Halogens such as chlorine or iodine can react with this compound to form corresponding halogenated products.
Hydrogenation: Hydrogen gas in the presence of a catalyst can add across the double bond to form saturated compounds.
Major Products Formed
Halogenated Derivatives: Substitution reactions yield various halogenated derivatives depending on the reagents used.
Saturated Compounds: Hydrogenation results in the formation of saturated hydrocarbons.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,1-Dichlorodifluoroethylene: Similar in structure but with chlorine atoms instead of bromine.
1,1-Dibromoethylene: Lacks the fluorine atoms present in 1,1-dibromodifluoroethylene.
1,1-Difluoroethylene: Contains only fluorine atoms without bromine.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1,1-dibromo-2,2-difluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F2/c3-1(4)2(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFPVQZQUFXLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073183 | |
Record name | Ethene, 1,1-dibromo-2,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430-85-3 | |
Record name | 1,1-Dibromo-2,2-difluoroethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dibromo-2,2-difluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1-dibromo-2,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dibromo-2,2-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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